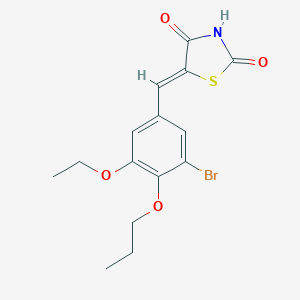
5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidine-2,4-dione core with various substituents, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of a substituted benzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidinedione derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: Thiazolidinedione derivatives are known for their potential as antidiabetic agents, and this compound could be explored for similar therapeutic applications.
Industry: The compound may find use in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The thiazolidinedione core is known to bind to peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosiglitazone: A well-known thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with similar therapeutic applications.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other thiazolidinediones. The presence of the bromine atom and the ethoxy and propoxy groups could influence its interaction with molecular targets and its overall pharmacokinetic properties.
Eigenschaften
Molekularformel |
C15H16BrNO4S |
|---|---|
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
(5Z)-5-[(3-bromo-5-ethoxy-4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C15H16BrNO4S/c1-3-5-21-13-10(16)6-9(7-11(13)20-4-2)8-12-14(18)17-15(19)22-12/h6-8H,3-5H2,1-2H3,(H,17,18,19)/b12-8- |
InChI-Schlüssel |
KKLMZTJDBVJOGH-WQLSENKSSA-N |
SMILES |
CCCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=O)S2)OCC |
Isomerische SMILES |
CCCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)NC(=O)S2)OCC |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=O)S2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(benzylsulfanyl)ethyl]-3-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B300545.png)
![2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B300546.png)
![4-[4-(Allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-1-anilino-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B300547.png)
![2-Amino-1-anilino-4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B300548.png)
![4-[4-(Allyloxy)-3-methoxyphenyl]-2-amino-1-anilino-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B300549.png)
![methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B300552.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B300553.png)
![2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300555.png)
![methyl 2-amino-4-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}-7-(dimethylamino)-4H-chromene-3-carboxylate](/img/structure/B300557.png)
![2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B300560.png)
![2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B300561.png)
![2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B300564.png)
![2-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B300565.png)
![2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B300567.png)
